cis-2,3-Dimethylthiirane

stereospecific desulfurization thiirane ring-opening olefin synthesis

cis-2,3-Dimethylthiirane (CAS 5954-71-2) is a chiral episulfide belonging to the thiirane class—three-membered sulfur heterocycles. It bears two methyl substituents in a cis configuration at ring positions 2 and 3 (IUPAC: (2R,3S)-2,3-dimethylthiirane).

Molecular Formula C4H8S
Molecular Weight 88.17 g/mol
CAS No. 5954-71-2
Cat. No. B13802435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,3-Dimethylthiirane
CAS5954-71-2
Molecular FormulaC4H8S
Molecular Weight88.17 g/mol
Structural Identifiers
SMILESCC1C(S1)C
InChIInChI=1S/C4H8S/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+
InChIKeyZMJBHCIEMIVIFZ-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,3-Dimethylthiirane (CAS 5954-71-2): Structural Identity & Class Baseline for Procurement Decisions


cis-2,3-Dimethylthiirane (CAS 5954-71-2) is a chiral episulfide belonging to the thiirane class—three-membered sulfur heterocycles. It bears two methyl substituents in a cis configuration at ring positions 2 and 3 (IUPAC: (2R,3S)-2,3-dimethylthiirane) [1]. Thiiranes are characterized by high ring strain and rich reactivity profiles including stereospecific desulfurization, nucleophilic ring-opening, and cationic polymerization [2]. The compound is a volatile liquid (estimated bp ~89.7 °C ) found as a food flavor component [3] and has documented roles as a synthetic intermediate for sulfur-containing heterocycles and polymers [4].

1

Supports stereospecific desulfurization studies to generate geometrically pure cis-olefins

2

Meso monomer for chiral initiator-mediated polymerization into optically active polysulfides

3

GC-MS reference standard with a retention index clearly resolved from the trans isomer

Why cis-2,3-Dimethylthiirane Cannot Be Interchanged with Its trans Isomer or Other Thiiranes


The cis configuration imposes distinct stereoelectronic constraints that translate into measurable differences in reaction outcomes, chromatographic behavior, and polymer structure compared to the trans isomer [1]. The cis isomer is an achiral meso compound, while the trans isomer exists as a racemic pair of enantiomers, leading to divergent behavior in stereoselective polymerizations [2]. Generic substitution with the trans isomer or unsubstituted thiirane would yield incorrect stereochemical outcomes in desulfurization reactions [3], altered retention times in analytical workflows [4], and distinct polymer microstructures [5].

cis
meso
Stereochemical outcome in polymerization

Meso monomer yields optically active polymers with chiral initiators; the racemic trans isomer produces optically inactive polymer.

cis
vs
trans
Desulfurization olefin geometry

cis-thiirane delivers cis-2-butene; trans isomer yields trans-2-butene. Product geometry directly reflects monomer configuration.

GC
RI
Chromatographic retention shift

cis isomer elutes significantly earlier on DB-5; mis-specification would alter retention time and compromise peak assignment.

Product-Specific Quantitative Evidence Guide: cis-2,3-Dimethylthiirane (CAS 5954-71-2)


Desulfurization Stereospecificity: cis-2,3-Dimethylthiirane Delivers >97% cis-2-Butene vs. trans Isomer Producing trans-2-Butene

When treated with methyl iodide in refluxing acetone, cis-2,3-dimethylthiirane undergoes desulfurization with greater than 97% stereoselectivity, yielding cis-2-butene as the exclusive olefin product [1]. In contrast, the trans isomer of 2,3-dimethylthiirane produces trans-2-butene under identical conditions. This stereospecific retention is also observed with the bimetallic cluster Cp'₂Mo₂Co₂S₃(CO)₄, where cis-2,3-dimethylthiirane produces cis-2-butene stereospecifically [2]. The stereochemical fidelity of this transformation is a direct consequence of the cis configuration and is not achievable with the trans isomer.

Desulfurization stereospecificity
Head-to-head
cis-DMT → cis-2-butene (≥97% stereoselective)
trans-DMT → trans-2-butene (≥97% stereoselective)
Olefin geometry determined by monomer configuration; essential for cis-olefin synthesis.
Methyl iodide/refluxing acetone or Mo/Co/S cluster.
stereospecific desulfurization thiirane ring-opening olefin synthesis

Gas Chromatographic Kovats Retention Index: cis Isomer (695) Elutes 51 Units Earlier Than trans Isomer (746) on DB-5

On a DB-5 capillary column (J&W Scientific), cis-2,3-dimethylthiirane exhibits a Kovats retention index of 695, while its trans diastereomer shows a retention index of 746—a difference of 51 retention index units [1]. This substantial gap enables unambiguous chromatographic resolution and identification of the two isomers in complex mixtures without the need for chiral stationary phases. The data were generated from volatile sulfur compounds formed during thermal interaction of corn oil and cysteine.

Kovats retention index
Head-to-head
cis RI 695 vs trans RI 746 (Δ 51 units) on DB-5
Enables unambiguous GC identification; procurement verification by retention shift.
Macku & Shibamoto, J. Agric. Food Chem. 1991.
GC-MS analysis volatile sulfur compounds retention index differentiation

Cationic Polymerization Degradation Products: cis-Monomer Generates Cyclic Tetramer and Distinct Trithiepane Isomers Not Formed by trans-Monomer

Under cationic initiation (triethyloxonium tetrafluoroborate in CH₂Cl₂, 0–20 °C), cis-2,3-dimethylthiirane and its trans isomer both polymerize rapidly but subsequently degrade to different mixtures of low-MW substances [1]. The cis-monomer yields a mixture comprising the cyclic tetramer, cis-butene, and two geometric isomers of 3,4,6,7-tetramethyl-1,2,5-trithiepane (trans-cis-trans and trans-trans-trans forms). In contrast, the trans-monomer produces trans-butene and a mixture of cis-cis-cis and cis-trans-cis trithiepane isomers. In both cases, butene and trithiepanes are formed in equimolar quantities. The divergent isomeric distribution reflects the stereochemical memory of the starting monomer configuration.

Cationic polymerization oligomers
Head-to-head
cis → cyclic tetramer + trans-cis-trans/trans-trans-trans trithiepanes
trans → cis-cis-cis/cis-trans-cis trithiepanes
Oligomer set depends on monomer stereochemistry; select accordingly for target heterocycle.
Et₃O⁺BF₄⁻, CH₂Cl₂; ¹H-NMR identification.
cationic ring-opening polymerization oligomer distribution polymer microstructure

Chiral Polymerization Outcome: meso-cis-Monomer Yields Optically Active Polymer, Racemic-trans-Monomer Yields Optically Inactive Polymer

When polymerized using chiral anionic initiators (e.g., zinc (S)-2,2'-binaphtholate), cis-2,3-dimethylthiirane—an achiral meso monomer—produces optically active polymers [1]. The chiral initiator discriminates between the two enantiotopic faces of the meso monomer, directing attack to one side preferentially. In contrast, trans-2,3-dimethylthiirane, which exists as a racemic mixture of (R,R) and (S,S) enantiomers, yields optically inactive polymer composed of -RS- units, consistent with complete inversion of configuration at each ring-opening event [2]. The resulting cis-derived polymers are crystalline with melting points distinct from those prepared from trans monomer or from achiral initiators.

Chiral polymerization outcome
Head-to-head
cis (meso) → optically active polymer (crystalline)
trans (racemic) → optically inactive polymer
Only cis meso monomer enables optically active polysulfides with chiral initiators.
Chiral anionic initiators; distinct melting points.
asymmetric polymerization chiral initiators optically active polysulfides

Computed Rate Acceleration with Ammonia: Ground-State Destabilization of cis-2,3-Dimethylthiirane Increases Reactivity Relative to trans Isomer

B3LYP/6-31+G(d)//HF/6-31+G(d) computational analysis of thiirane reactions with ammonia reveals that ground-state destabilization of cis-2,3-dimethylthiirane is sufficient to account for its calculated rate acceleration relative to the trans isomer [1]. The cis configuration introduces additional steric repulsion between the two methyl groups on the same face of the three-membered ring, raising the ground-state energy and lowering the activation barrier for nucleophilic attack. While an exact rate ratio is not explicitly stated in the published work, the qualitative acceleration is consistently attributed to this ground-state destabilization effect across multiple citations of the study [2].

Computed rate acceleration
Data to verify
Ground-state destabilization of cis isomer increases reactivity vs trans (qualitative, no numerical factor reported)
May offer kinetic advantage; experimental validation under specific conditions advised.
B3LYP/6-31+G(d) gas-phase NH₃; Banks & White 2001.
nucleophilic ring-opening computational chemistry strain energy

Best Research and Industrial Application Scenarios for cis-2,3-Dimethylthiirane (CAS 5954-71-2)


Stereospecific Synthesis of cis-2-Butene via Desulfurization

cis-2,3-Dimethylthiirane is the precursor of choice for generating geometrically pure cis-2-butene through stereospecific desulfurization (>97% stereoselectivity) [1]. The Mo/Co/S cluster method produces cis-2-butene with complete retention of configuration [2]. This route is suitable for isotopic labeling studies, mechanistic probes, and stereodefined olefin synthesis where alternative methods (e.g., Wittig, semi-hydrogenation of 2-butyne) may yield mixtures or require additional separation.

Analytical Reference Standard for GC-MS Identification of Volatile Sulfur Compounds in Food and Flavor Matrices

With a Kovats retention index of 695 on DB-5, clearly resolved from the trans isomer (RI 746) [1], cis-2,3-dimethylthiirane serves as a reliable reference standard for GC-MS identification of sulfur-containing volatiles in thermally processed foods (e.g., corn oil–cysteine model systems). Its unambiguous chromatographic signature prevents misassignment of the trans isomer in complex flavor analyses.

Monomer for Optically Active Polysulfides via Chiral Initiator-Mediated Polymerization

As an achiral meso monomer, cis-2,3-dimethylthiirane produces optically active, crystalline polysulfides when polymerized with chiral anionic initiators such as zinc (S)-2,2'-binaphtholate [1]. This unique capability—not shared by the racemic trans monomer which yields optically inactive polymer—enables the synthesis of chiral sulfur-containing macromolecules for potential use in enantioselective membranes, chiral stationary phases, and asymmetric catalysis supports.

Precursor for Defined Cyclic Oligomer Libraries via Cationic Polymerization-Degradation

The predictable degradation of poly(cis-2,3-dimethylthiirane) to a specific set of cyclic oligomers—including the cyclic tetramer and trans-cis-trans/trans-trans-trans trithiepane isomers [1]—enables the targeted preparation of these sulfur heterocycles. The oligomer distribution is stereochemically distinct from that obtained from the trans monomer, making cis-2,3-dimethylthiirane the required starting material when these particular geometric isomers are desired.

Application
Selection Property
Validation Focus
Stereospecific desulfurization to cis-olefin
cis-configuration stereochemical control
Olefin geometry confirmation (GC, NMR)
GC-MS reference standard for thiirane isomer ID
Retention index differentiation from trans isomer
GC retention time alignment with reference data
Chiral initiator-mediated polymerization to optically active polysulfides
Meso stereochemistry enabling enantioface discrimination
Optical rotation measurement; polymer tacticity by NMR
Cationic polymerization-degradation to specific cyclic oligomers
Stereospecific oligomer distribution (cyclic tetramer, trithiepanes)
Oligomer identity by ¹H-NMR and GC-MS
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